3-碘-1-甲基-1H-吲唑-6-羧酸

描述

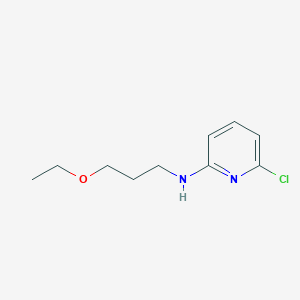

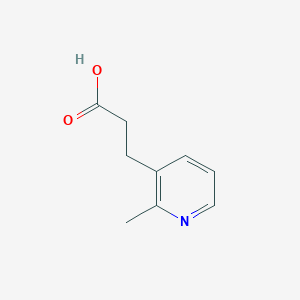

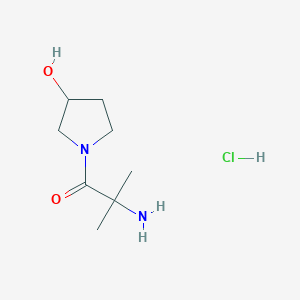

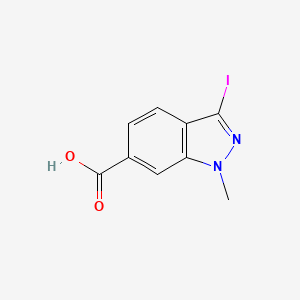

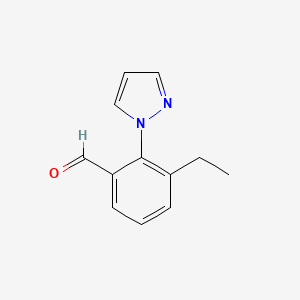

“3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is prevalent in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their prevalence in natural products and pharmaceuticals . A variety of methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this compound, the indazole ring is substituted at the 3rd position with an iodine atom and at the 6th position with a carboxylic acid group .Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

医药前体合成

3-碘-1-甲基-1H-吲唑-6-羧酸: 是一种在药物合成中非常有价值的前体。 它通过 Suzuki–Miyaura 交叉偶联反应实现 C-3 官能化,可以生成多种生物活性化合物 。 该过程涉及钯催化剂的使用,已被证明在创建用于治疗癌症和炎症性疾病的化合物方面非常有效 。

抗肿瘤药物的开发

该化合物已用于设计和合成具有显著抗肿瘤活性的吲唑衍生物。 吲唑 C-5 位苯环上的 R1 取代基在抗增殖活性中起着至关重要的作用,表明氟取代基对抗肿瘤活性的重要性 。

抗菌和抗炎应用

含吲唑的化合物,包括那些源自 3-碘-1-甲基-1H-吲唑-6-羧酸 的化合物,已显示出广泛的生物活性。 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 。

催化和绿色化学

该化合物参与了旨在实现绿色化学的催化过程。 例如,使用固定在离子液体上的二价钯的二茂铁基配合物不仅提高了产率,而且使催化剂循环利用更加有效,从而有助于可持续的化学实践 。

微波辅助有机合成

3-碘-1-甲基-1H-吲唑-6-羧酸: 用于微波辅助有机合成,特别是在吲唑的快速 C-3 乙烯基化中。 这种方法允许选择性地获得 3-乙烯基化吲唑,而无需 N-保护,这对于合成生物活性分子是有利的 。

神经科学研究

该化合物的衍生物在神经科学中被探索,特别是在开发新型的 5-HT6 受体拮抗剂方面。 这些拮抗剂在治疗各种神经系统疾病方面具有潜在的应用 。

合成方法学发展

研究人员一直致力于开发针对吲唑的芳香部分的合成方法。 该化合物作为关键中间体,用于创建多种结构,可以导致多种药物产品的开发 。

天然产物类似物的探索

鉴于吲唑核在自然界中很少见,含有吲唑单元的天然产物合成类似物备受关注。3-碘-1-甲基-1H-吲唑-6-羧酸 可以用来合成这些类似物,有助于发现新的生物活性化合物 。

作用机制

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is an important organic compound that has a variety of mechanisms of action. It can act as an electron acceptor or donor, depending on the reaction conditions. It has also been found to interact with various biological molecules, such as proteins and nucleic acids, and to form covalent bonds with them. Furthermore, it can act as an inhibitor of enzymes and as an activator of certain biochemical pathways.

Biochemical and Physiological Effects

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial properties. It has also been found to possess cytotoxic, antiproliferative, and apoptotic effects. Furthermore, it has been found to have antioxidant, anti-angiogenic, and anti-tumor effects.

实验室实验的优点和局限性

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Furthermore, it is relatively stable and can be stored for long periods of time without decomposition. However, it is also sensitive to light and should be stored in a dark container. Additionally, it is toxic and should be handled with caution.

未来方向

There are a number of potential future directions for 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid. One potential direction is the further exploration of its potential applications in synthetic chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be conducted on its advantages and limitations for lab experiments, as well as its potential toxicity and safety. Finally, further research could be conducted on its potential use as a fluorescent probe and as a fluorescent label for the detection of biomolecules.

安全和危害

The safety data sheet for a similar compound, “3-Methyl-1H-indazole-6-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .

属性

IUPAC Name |

3-iodo-1-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOSLJBZZVXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)

![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)